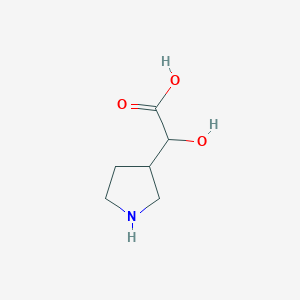
1-(2-Furoyl)piperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Furoyl)piperidin-4-amine is an organic compound with the molecular formula C10H14N2O2. It is a derivative of piperidine, a six-membered heterocyclic amine, and features a furan ring attached to the piperidine moiety.
Preparation Methods
The synthesis of 1-(2-Furoyl)piperidin-4-amine typically involves the acylation of piperidin-4-amine with furoyl chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity .
-
Synthetic Route:
Step 1: Preparation of furoyl chloride from furoic acid using thionyl chloride.
Step 2: Acylation of piperidin-4-amine with furoyl chloride in the presence of a base such as triethylamine.
Reaction Conditions: The reaction is typically carried out at low temperatures to prevent side reactions and to ensure high selectivity.
-
Industrial Production:
Catalysts: Use of catalysts such as palladium or platinum to enhance reaction rates.
Optimized Conditions: Control of temperature, pressure, and reactant concentrations to maximize yield and purity.
Chemical Reactions Analysis
1-(2-Furoyl)piperidin-4-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The furan ring and the piperidine moiety provide multiple reactive sites for these transformations .
-
Oxidation:
Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Conditions: Typically carried out in acidic or basic media.
Products: Formation of furan-2,5-dione derivatives.
-
Reduction:
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Conducted under anhydrous conditions to prevent hydrolysis.
Products: Formation of tetrahydrofuran derivatives.
-
Substitution:
Reagents: Halogenating agents such as bromine or chlorine.
Conditions: Carried out in the presence of a catalyst or under UV light.
Products: Formation of halogenated furan derivatives.
Scientific Research Applications
1-(2-Furoyl)piperidin-4-amine has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .
-
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies.
-
Biology:
- Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
- Studied for its interactions with biological macromolecules.
-
Medicine:
- Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.
- Evaluated for its therapeutic properties in various disease models.
-
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new catalysts and reagents.
Mechanism of Action
The mechanism of action of 1-(2-Furoyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways .
-
Molecular Targets:
- Binds to enzymes and receptors involved in metabolic pathways.
- Modulates the activity of key proteins and enzymes.
-
Pathways Involved:
- Influences oxidative stress pathways by modulating the levels of reactive oxygen species.
- Affects signal transduction pathways by interacting with cellular receptors.
Comparison with Similar Compounds
1-(2-Furoyl)piperidine: Lacks the amine group, resulting in different reactivity and applications.
4-(2-Furoyl)piperidine: Positional isomer with distinct chemical properties.
1-(2-Furoyl)pyrrolidine: Contains a five-membered ring instead of a six-membered piperidine ring.
Uniqueness:
- The presence of both the furan ring and the piperidine moiety provides unique reactivity and versatility.
- The amine group enhances its potential as a pharmaceutical intermediate and bioactive compound.
Properties
IUPAC Name |
(4-aminopiperidin-1-yl)-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c11-8-3-5-12(6-4-8)10(13)9-2-1-7-14-9/h1-2,7-8H,3-6,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEHVHAZOHWSZJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-chloro-4-fluorobenzoyl)-3-[(furan-2-yl)methanesulfonyl]pyrrolidine](/img/structure/B2666809.png)
![N-(1-cyano-1-cyclopropylethyl)-2-{4-[2-(thiophen-2-yl)ethyl]piperazin-1-yl}acetamide](/img/structure/B2666812.png)
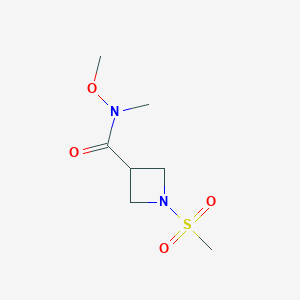
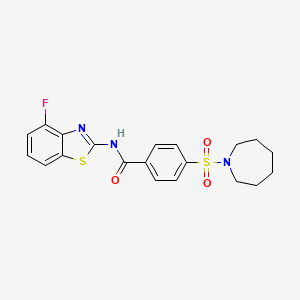
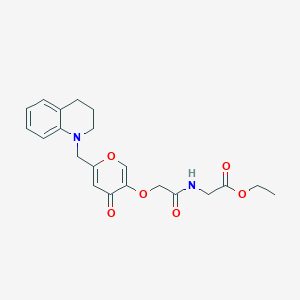
![3-{[1-(5-chloro-2-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyridazine](/img/structure/B2666820.png)
![Spiro[3.4]octan-1-amine](/img/structure/B2666822.png)
![exo-3-(Boc-aminomethyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2666823.png)
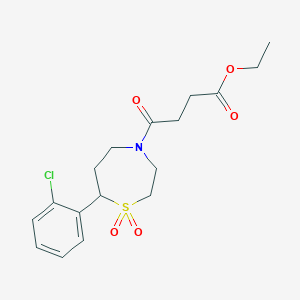

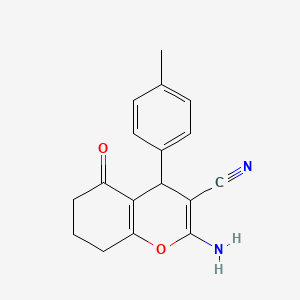
![1-[4-(Cyclohexylmethylamino)piperidin-1-yl]ethanone](/img/structure/B2666829.png)
